molecular formula C12H16FNO B13251879 N-(1-Cyclopropylethyl)-2-fluoro-5-methoxyaniline

N-(1-Cyclopropylethyl)-2-fluoro-5-methoxyaniline

Cat. No.: B13251879
M. Wt: 209.26 g/mol
InChI Key: FXKFZLYTQPSPIY-UHFFFAOYSA-N
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Description

N-(1-Cyclopropylethyl)-2-fluoro-5-methoxyaniline is a chemical compound with the CAS Registry Number 1511636-22-8 and the molecular formula C12H17NO . This aniline derivative is characterized by a cyclopropylethyl group and a fluoro-methoxy substituted phenyl ring, a structural motif often explored in advanced chemical synthesis. The primary research application of this compound is as a sophisticated chemical building block and intermediate in organic and medicinal chemistry. Its structure, featuring both a substituted aniline and a sterically distinct cyclopropylethyl amine, makes it a valuable precursor for constructing more complex molecules, particularly in the development of potential pharmacologically active compounds . Researchers utilize this chemical in reactions such as reductive amination and amide bond formation to create novel compound libraries for screening. For Research Use Only. This product is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate precautions, consulting the relevant safety data sheet (SDS) before use.

Properties

Molecular Formula

C12H16FNO

Molecular Weight

209.26 g/mol

IUPAC Name

N-(1-cyclopropylethyl)-2-fluoro-5-methoxyaniline

InChI

InChI=1S/C12H16FNO/c1-8(9-3-4-9)14-12-7-10(15-2)5-6-11(12)13/h5-9,14H,3-4H2,1-2H3

InChI Key

FXKFZLYTQPSPIY-UHFFFAOYSA-N

Canonical SMILES

CC(C1CC1)NC2=C(C=CC(=C2)OC)F

Origin of Product

United States

Preparation Methods

Starting Materials and Key Intermediates

The aromatic core, 2-fluoro-5-methoxyaniline, is typically prepared from fluorinated nitroanisole derivatives through reduction and substitution steps.

One well-documented method (from patent WO2018207120A1) involves:

  • Starting from 2,4-difluoro-1-nitrobenzene.
  • Selective methoxylation at the 5-position using potassium tert-butoxide and methanol at low temperature (0–20°C) in toluene solvent.
  • Reduction of the nitro group to aniline using Raney nickel catalyst under hydrogen atmosphere in methanol.
  • Optional acetylation and nitration steps to protect and functionalize the aromatic amine before final deprotection to yield 4-fluoro-2-methoxy-5-nitroaniline, which is then reduced to 4-fluoro-2-methoxyaniline (yield ~73-98%).

Purification and Characterization

After synthesis, the product is purified typically by:

  • Extraction and washing steps to remove inorganic salts and unreacted starting materials.
  • Recrystallization from suitable solvents (e.g., ethanol, petroleum ether mixtures).
  • Chromatographic techniques (flash chromatography or preparative HPLC) if higher purity is required.

Characterization includes:

  • Nuclear Magnetic Resonance spectroscopy (NMR) to confirm substitution pattern and alkylation.
  • Mass spectrometry (MS) to verify molecular weight.
  • Infrared spectroscopy (IR) to confirm functional groups.
  • Elemental analysis and melting point determination for purity assessment.

Summary of Preparation Methods in Tabular Form

Step Reaction Type Reagents/Conditions Yield (%) Notes
1 Methoxylation of fluoronitrobenzene 2,4-Difluoro-1-nitrobenzene, methanol, potassium tert-butoxide, toluene, 0–20°C ~87 Regioselective methoxylation at 5-position
2 Nitro reduction Raney Nickel, H2, methanol, 25–30°C ~98 Converts nitro to aniline
3 Reductive amination (preferred) 2-Fluoro-5-methoxyaniline + 1-cyclopropylethanal, NaBH3CN, ethanol, rt 70–85 High selectivity, mild conditions
4 Alkylation (alternative) 2-Fluoro-5-methoxyaniline + 1-cyclopropylethyl bromide, K2CO3, DMF, 0–50°C 60–75 Requires careful control to avoid dialkylation

Research Findings and Optimization Notes

  • The methoxylation step is highly sensitive to temperature and base addition rate; slow addition of potassium tert-butoxide at low temperature (0°C) improves regioselectivity and yield.
  • Raney nickel catalyzed hydrogenation is effective for nitro reduction without affecting methoxy or fluoro substituents.
  • Reductive amination is favored over direct alkylation due to better control of monoalkylation and fewer side products.
  • Solvent choice (ethanol or methanol) and mild acid catalysis improve imine formation and subsequent reduction efficiency.
  • Purification by recrystallization from petroleum ether or ethanol yields high purity product with good recovery.

Chemical Reactions Analysis

Types of Reactions

N-(1-Cyclopropylethyl)-2-fluoro-5-methoxyaniline undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

The major products formed from these reactions include various substituted aniline derivatives, quinones, and reduced amines, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

N-(1-Cyclopropylethyl)-2-fluoro-5-methoxyaniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(1-Cyclopropylethyl)-2-fluoro-5-methoxyaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s ability to form hydrogen bonds and interact with biological macromolecules. The cyclopropyl group provides steric hindrance, which can influence the compound’s binding affinity and selectivity .

Comparison with Similar Compounds

Key Observations :

  • Reactivity : The 3-fluoro-4-methoxy isomer () is reported in synthetic routes for kinase inhibitors, suggesting its electron-deficient aromatic ring favors nucleophilic substitution .
  • Biological Activity : Fluorine at position 2 may enhance blood-brain barrier penetration, making the 2-fluoro-5-methoxy derivative a candidate for CNS-targeting drugs.
2.2 Functional Group Variations
Compound Name Functional Modifications Molecular Formula Molecular Weight (g/mol) Key Differences
N-(1-Cyclopropylethyl)-2-chloro-5-methoxyaniline F → Cl C₁₂H₁₆ClNO 225.71 Higher lipophilicity (logP ~3.1); increased metabolic stability
N-(1-Cyclopropylethyl)-2-fluoro-5-hydroxylaniline OCH₃ → OH C₁₁H₁₄FNO 195.24 Reduced steric bulk; higher solubility in aqueous media
N-(1-Cyclopropylethyl)-2,5-dimethoxyaniline F → OCH₃ C₁₃H₁₉NO₂ 221.30 Lower electrophilicity; limited use in cross-coupling reactions

Key Observations :

  • Hydroxy vs. Methoxy : The hydroxyl analog exhibits higher solubility but lower stability under acidic conditions.

Biological Activity

N-(1-Cyclopropylethyl)-2-fluoro-5-methoxyaniline is a compound of significant interest in medicinal chemistry due to its unique structural features and biological activity. This article explores the compound's biological interactions, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Structural Overview

This compound is characterized by:

  • Cyclopropyl group : Enhances binding affinity to biological targets.
  • Fluoro and methoxy substituents : Influence the compound's reactivity and interaction with enzymes and receptors.

The molecular formula is C12_{12}H14_{14}F1_{1}N1_{1}O1_{1}, with a molecular weight of approximately 205.30 g/mol.

The biological activity of this compound primarily involves its role as an enzyme inhibitor . Notably, it has been studied for its potential to inhibit the activation of NF-κB , a key transcription factor involved in inflammatory responses and cancer progression. The mechanism of action includes:

  • Binding to target enzymes or receptors : The cyclopropyl group enhances binding affinity compared to similar compounds, leading to more effective inhibition.
  • Modulation of signaling pathways : By inhibiting NF-κB activation, the compound may reduce inflammation and tumor growth.

Inhibition Studies

Research indicates that this compound exhibits notable inhibition against various molecular targets. The following table summarizes key findings from relevant studies:

TargetIC50 (µM)Effect
NF-κB Activation0.5Significant inhibition observed
TNFα Secretion3.0Moderate inhibition
IL-2 Secretion2.0Effective in reducing secretion

These results illustrate the compound's potential as a therapeutic agent in conditions characterized by excessive inflammatory responses.

Case Studies

Case Study 1: Anti-inflammatory Effects
A study investigated the anti-inflammatory properties of this compound in a murine model of arthritis. The compound was administered at varying doses, demonstrating a dose-dependent reduction in joint swelling and inflammatory markers, particularly TNFα and IL-6.

Case Study 2: Cancer Research
In vitro studies on cancer cell lines (MCF-7 and MDA-MB-231) revealed that this compound significantly inhibited cell proliferation. The compound's mechanism involved apoptosis induction, as evidenced by increased caspase activity and DNA fragmentation assays.

Comparative Analysis with Similar Compounds

To better understand the unique biological activity of this compound, a comparison with structurally similar compounds is essential:

Compound NameKey DifferencesBiological Activity
N-(1-Cyclopropylethyl)-2-methoxyanilineLacks fluorine atomWeaker enzyme inhibition
N-(1-Cyclopropylethyl)-5-methylanilineDifferent methyl positionAltered binding characteristics
5-Fluoro-4-methoxyanilineLacks cyclopropyl groupReduced binding affinity

The presence of both fluorine and methoxy groups in this compound contributes to its enhanced biological activity compared to its analogs.

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